2-(2-Fluorophenyl)-4-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4-methylaniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a fluorophenyl group and a methyl group attached to the aniline structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
The targets of a compound like “2-(2-Fluorophenyl)-4-methylaniline;hydrochloride” would depend on its specific chemical structure and properties. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride typically involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorine atom is replaced by the methyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-4-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group.
2-(2-Fluorophenyl)-4-nitroaniline: Contains a nitro group instead of a methyl group.
2-(2-Fluorophenyl)-4-aminobenzamide: Features an amide group instead of a methyl group.
Uniqueness
2-(2-Fluorophenyl)-4-methylaniline;hydrochloride is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
The compound's structure features a fluorophenyl group and a methylaniline moiety. The presence of the fluorine atom enhances lipophilicity and may contribute to its biological activity. The hydrochloride form improves solubility in water, which is beneficial for pharmacological applications.
Biological Activity Overview
Although detailed studies on the biological activity of 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride are sparse, compounds with similar structures have shown various biological effects:
- Antimicrobial Activity : Fluorinated anilines have been noted for their antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. For instance, some fluorinated derivatives have demonstrated activity against strains such as E. coli and S. pneumoniae .
- Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These effects are often attributed to their ability to interact with critical biological targets such as enzymes and receptors .
- Mechanism of Action : While specific mechanisms for this compound remain uncharacterized, fluorinated compounds typically enhance interactions with biological targets due to the electronegativity of fluorine, potentially increasing potency .
Comparative Analysis with Related Compounds
To provide context for the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
4-Fluoroaniline | Fluorine substituent on aniline | Used in dye production; antimicrobial properties |
3-Fluoroaniline | Fluorine at position three | Different reactivity patterns; potential anticancer |
2-Methyl-4-fluoroaniline | Methyl group at position four | Enhanced biological activity observed |
3-Methyl-2-fluoroaniline | Methyl group at position three | Varied pharmacological profiles |
This table highlights how variations in substituents can influence the biological activities of related compounds, suggesting that this compound may also possess unique properties worth investigating.
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that fluorinated anilines can effectively inhibit bacterial growth. A study indicated that certain derivatives were active against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
- Cytotoxicity Assays : In vitro studies have demonstrated that various fluorinated compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally similar to 2-(2-Fluorophenyl)-4-methylaniline were tested in MTT assays, revealing significant inhibitory concentrations (IC50) against HepG2 cells .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of related compounds to target proteins involved in cancer progression. These studies suggest that structural modifications can lead to enhanced interactions with active sites on enzymes or receptors .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14;/h2-8H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJBCEMOSSFIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411223-59-9 |
Source
|
Record name | 2'-fluoro-5-methyl-[1,1'-biphenyl]-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.